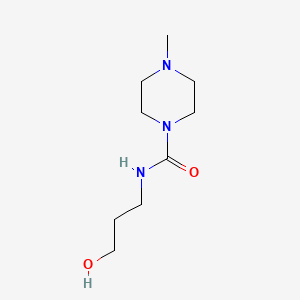

N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide involves complex organic reactions. In one study, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment was achieved through a series of reactions. Starting materials such as 1-methylpiperazine and various anilines were reacted with 4-chlorobenzoyl chloride. Additionally, 4-methyl-3-nitroaniline was used with benzoyl chloride derivatives to produce 4-methylpiperazin-1-yl-substituted benzamides. These intermediates were further reacted with compounds like imidazole and quinolin-5-amine to yield substituted benzamides. A key intermediate in the synthesis of the antileukemic agent imatinib was obtained by reducing 4-methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides with hydrazine hydrate over Raney nickel .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure can be inferred from the synthesis pathways described. The compound likely features a piperazine ring substituted with a methyl group and a carboxamide functional group. The presence of a 3-hydroxypropyl group suggests additional hydroxyl functionality, which could influence the molecule's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds demonstrate the reactivity of the piperazine ring and its substituents. For instance, the reaction of 4-chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide with various amines to produce substituted benzamides indicates the potential for further functionalization of the piperazine-containing compounds. The reduction of nitro-substituted benzamides to obtain amino-substituted derivatives also highlights the versatility of these molecules in chemical synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, the properties of similar compounds can provide some insight. The presence of the piperazine ring suggests a basic character, while the carboxamide group introduces potential for hydrogen bonding. The hydroxypropyl group may confer additional solubility in polar solvents. The synthesis methods described, such as the one-pot methylation and hydrolysis, indicate that the intermediates and final products may be stable under a range of conditions, which is beneficial for industrial production .

Wissenschaftliche Forschungsanwendungen

Hydroxypyridinones and Piperazine Derivatives

Metal Ion Chelation

Hydroxypyridinones are known for their efficient metal chelation properties, particularly with ions like aluminum and iron. These compounds have been investigated for their potential medical uses, including treatments for conditions caused by excess metal ions in the body. The development of hexadentate hydroxypyridinones is of interest due to their high affinity for metal ions at physiological conditions, suggesting their utility as metal scavengers in medical applications (Santos, 2002).

Pharmacological Activities

Piperazine derivatives, including phenylpiperazines, have shown a wide range of pharmacological activities. These activities include acting as central nervous system (CNS) agents, with some derivatives reaching late-stage clinical trials for the treatment of CNS disorders. The versatility of the N-phenylpiperazine scaffold in medicinal chemistry highlights its potential for developing new therapeutic agents across various fields (Maia, Tesch, & Fraga, 2012).

Applications in Material Science

Hydroxypropyl Methylcellulose (HPMC) in Film and Coatings

HPMC is a cellulose derivative widely used in the food industry for edible films and coatings. It serves as an excellent film-forming agent, capable of carrying and delivering food additives while protecting food quality. The incorporation of various additives into HPMC can modify its properties, such as mechanical strength, barrier properties, and thermal stability, making it a versatile material for packaging applications (Ghadermazi et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-hydroxypropyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)9(14)10-3-2-8-13/h13H,2-8H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJNXVUPTXAHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2169619-29-6 |

Source

|

| Record name | N-(3-hydroxypropyl)-4-methylpiperazine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)